molecular formula C21H15Br2N3O3 B11542342 2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11542342
M. Wt: 517.2 g/mol
InChI Key: GWZPQSKUVJRQGX-WYMPLXKRSA-N
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Description

2-BROMO-N-(4-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine atoms, hydroxyl groups, and hydrazinecarbonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(4-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromobenzamide and 4-hydroxybenzaldehyde, followed by the introduction of hydrazinecarbonyl groups through hydrazone formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(4-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove bromine atoms or convert hydrazone groups to amines.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or dehalogenated compounds.

Scientific Research Applications

2-BROMO-N-(4-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-BROMO-N-(4-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler analog with a single bromine atom and amide group.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group and aldehyde group, used as a precursor in the synthesis.

    N-(4-Bromophenyl)hydrazinecarboxamide: Features a hydrazinecarbonyl group and bromine atom, similar to the target compound.

Uniqueness

2-BROMO-N-(4-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H15Br2N3O3

Molecular Weight

517.2 g/mol

IUPAC Name

2-bromo-N-[4-[[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H15Br2N3O3/c22-17-4-2-1-3-16(17)21(29)25-15-8-6-14(7-9-15)20(28)26-24-12-13-5-10-19(27)18(23)11-13/h1-12,27H,(H,25,29)(H,26,28)/b24-12+

InChI Key

GWZPQSKUVJRQGX-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)Br)Br

Origin of Product

United States

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